3-Phenylbenzenesulfonyl chloride
Overview
Description
3-Phenylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C12H9ClO2S. It is a derivative of benzenesulfonyl chloride, featuring a phenyl group attached to the benzene ring. This compound is widely used in various fields of research and industry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-bromobiphenyl with sulfuryl chloride. This reaction typically requires a solvent such as dichloromethane and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or sulfuryl chloride . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Requires anhydrous conditions to form sulfonate esters.
Water: Hydrolysis occurs readily, especially in the presence of a base.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Phenylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-phenylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and water. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the phenyl group, used in similar applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another related compound, often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness: 3-Phenylbenzenesulfonyl chloride is unique due to the presence of the additional phenyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in applications where specific steric or electronic effects are desired.
Properties
IUPAC Name |
3-phenylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVJXWZVULUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396648 | |
Record name | 3-Phenylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-01-0 | |
Record name | 3-Phenylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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